molecular formula C10H12F2O B15308883 3-(2,3-Difluorophenyl)-2-methylpropan-1-ol

3-(2,3-Difluorophenyl)-2-methylpropan-1-ol

Cat. No.: B15308883
M. Wt: 186.20 g/mol
InChI Key: MZCLMJUMLQZASZ-UHFFFAOYSA-N
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Description

3-(2,3-Difluorophenyl)-2-methylpropan-1-ol is an organic compound characterized by the presence of a difluorophenyl group attached to a methylpropanol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Difluorophenyl)-2-methylpropan-1-ol typically involves the use of difluorophenyl derivatives and appropriate reagents to introduce the methylpropanol moiety. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing efficient catalysts and optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Difluorophenyl)-2-methylpropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohol derivatives.

    Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-(2,3-Difluorophenyl)-2-methylpropan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2,3-Difluorophenyl)-2-methylpropan-1-ol involves its interaction with molecular targets and pathways within biological systems. The difluorophenyl group can influence the compound’s binding affinity and specificity towards certain enzymes or receptors, leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,3-Difluorophenyl)-2-methylpropan-1-ol is unique due to its specific structural features, such as the presence of both difluorophenyl and methylpropanol groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications that require specific reactivity and stability.

Properties

Molecular Formula

C10H12F2O

Molecular Weight

186.20 g/mol

IUPAC Name

3-(2,3-difluorophenyl)-2-methylpropan-1-ol

InChI

InChI=1S/C10H12F2O/c1-7(6-13)5-8-3-2-4-9(11)10(8)12/h2-4,7,13H,5-6H2,1H3

InChI Key

MZCLMJUMLQZASZ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=C(C(=CC=C1)F)F)CO

Origin of Product

United States

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